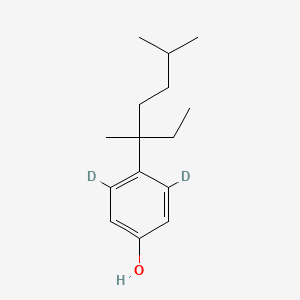

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUSMSXKMBLFS-QFIQSOQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746773 | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-19-3 | |

| Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phen-3,5-d2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173020-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2?

An In-depth Technical Guide to 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2: Principles and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2, a deuterated analog of a specific nonylphenol isomer. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the compound's fundamental properties, its critical role as an internal standard in mass spectrometry, and the detailed methodologies for its application. We will explore the rationale behind using stable isotope-labeled standards and provide field-proven insights into experimental design and data interpretation.

Introduction: The Need for Precision in Quantitative Analysis

In modern analytical science, the demand for precise and accurate quantification of chemical compounds in complex matrices—be it environmental samples, clinical specimens, or pharmaceutical formulations—is paramount. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer exceptional sensitivity and selectivity. However, their accuracy can be compromised by several factors, most notably the "matrix effect," where co-extracting components interfere with the ionization of the target analyte, leading to signal suppression or enhancement.

To overcome this challenge, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled (SIL) internal standard. 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is one such SIL standard. It is chemically identical to its non-labeled counterpart, 4-(3,6-Dimethyl-3-heptyl)phenol, but is distinguished by its higher mass due to the incorporation of two deuterium (²H or D) atoms.[1] This subtle yet critical modification allows it to serve as an ideal internal standard, ensuring robust and reliable quantification.[2][3]

The parent compound belongs to the nonylphenol family, a class of chemicals used in various industrial applications that are also recognized as environmental contaminants with endocrine-disrupting properties.[4] Accurate monitoring of these compounds is therefore a significant focus of environmental science, making high-quality standards like 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 indispensable.

Physicochemical Properties and Structure

The defining characteristic of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is the strategic placement of two deuterium atoms on the phenolic ring, ortho to the hydroxyl group. This positioning is crucial as these C-D bonds are highly stable and not susceptible to exchange under typical analytical conditions, a critical feature for an internal standard.[1]

Table 1: Core Compound Specifications

| Property | Value | Source(s) |

| Chemical Name | 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 | |

| Synonyms | 3,6,3-Nonylphenol-d2, 363-NP-D2, 4-(1-Ethyl-1,4-dimethylpentyl)phenol-3,5-d2 | |

| CAS Number | 1173020-19-3 | |

| Molecular Formula | C₁₅H₂₂D₂O | Derived |

| Molecular Weight | ~222.38 g/mol | Derived |

| Mass Shift | M+2 | [5] |

| Typical Format | Analytical standard solution in acetone (e.g., 1 µg/mL or 100 µg/mL) |

Chemical Structure

The structure consists of a phenol ring substituted at the para position with a branched nonyl group (3,6-dimethyl-3-heptyl) and deuterated at the 3 and 5 positions.

Caption: Chemical structure of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2.

The Principle of Isotope Dilution Mass Spectrometry

Expertise & Experience: The core value of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 lies in its application as an internal standard. In a typical workflow, a known, fixed amount of the deuterated standard is spiked into every sample, calibrator, and quality control standard at the very beginning of the sample preparation process. Because the SIL standard is chemically identical to the analyte, it experiences the same physical losses during extraction, evaporation, and reconstitution. Crucially, it also co-elutes chromatographically and is subject to the exact same degree of ion suppression or enhancement in the mass spectrometer's source.[3][6]

The mass spectrometer, however, can easily distinguish between the analyte and the standard based on their mass-to-charge (m/z) ratio. The final quantification is therefore based on the ratio of the analyte's signal response to the internal standard's signal response. This ratio remains stable and accurate even if the absolute signal intensities of both compounds fluctuate due to matrix effects or sample loss. This self-validating system provides a level of accuracy that is difficult to achieve with other calibration methods.[2]

Workflow Diagram: Isotope Dilution Analysis

Caption: Workflow for quantitative analysis using a stable isotope-labeled (SIL) internal standard.

Synthesis and Characterization

While the precise, proprietary synthesis methods for commercial standards are not public, a chemically sound and plausible pathway can be outlined based on established organic chemistry principles.

Hypothetical Synthetic Pathway

The synthesis would logically occur in two major stages: formation of the alkylphenol skeleton followed by selective deuteration.

-

Friedel-Crafts Alkylation: The 4-(3,6-Dimethyl-3-heptyl)phenol backbone is likely synthesized via a Friedel-Crafts alkylation reaction. This would involve reacting phenol with a suitable alkylating agent, such as 3,6-dimethyl-3-heptanol or a corresponding alkene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid. Reaction conditions would be optimized to favor para-substitution.

-

Selective Deuteration: The selective introduction of deuterium at the 3 and 5 positions (ortho to the hydroxyl group) can be achieved through acid-catalyzed electrophilic aromatic substitution. The phenol ring is activated towards substitution at the ortho and para positions. By performing the reaction in a deuterated acidic medium, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), the protons at the activated ortho positions can be exchanged for deuterons.[7]

Caption: A plausible two-step synthetic pathway for the target compound.

Trustworthiness through Quality Control: As an analytical standard, the compound must be rigorously characterized. This involves:

-

Mass Spectrometry: To confirm the correct mass and the M+2 mass shift, verifying the incorporation of two deuterium atoms.

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the specific location of the deuterium labels (evidenced by the absence of proton signals at the 3 and 5 positions).[8][9]

-

Chromatographic Purity: HPLC or GC analysis to ensure high chemical purity (typically >98%).

-

Isotopic Enrichment: Mass spectrometry is used to determine the percentage of the molecules that are correctly labeled (isotopic purity), which should be very high to prevent cross-talk with the analyte signal.

Experimental Protocol: Quantification in Environmental Water Samples

This section provides a validated, step-by-step methodology for using 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 to quantify its non-labeled analog in a water sample using Solid-Phase Extraction (SPE) and GC-MS.

Objective: To determine the concentration of 4-(3,6-Dimethyl-3-heptyl)phenol in a river water sample.

Materials:

-

4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 solution (1 µg/mL in acetone)

-

Unlabeled 4-(3,6-Dimethyl-3-heptyl)phenol standard for calibration

-

SPE Cartridges (e.g., polymeric reversed-phase)

-

Methanol, Dichloromethane, n-Hexane (all HPLC or pesticide grade)

-

Deionized water

-

Nitrogen gas for evaporation

Protocol Steps:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the unlabeled analyte into clean deionized water (e.g., 0, 5, 10, 50, 100, 200 ng/L).

-

To each calibrator, add a fixed amount of the internal standard (4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2) to achieve a final concentration of 50 ng/L.

-

-

Sample Preparation:

-

Collect a 500 mL water sample in a clean glass bottle.

-

Spike the 500 mL sample with the internal standard to achieve a concentration of 50 ng/L.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.[10]

-

-

Solid-Phase Extraction (SPE):

-

Load the spiked sample (and each calibrator) through its respective SPE cartridge at a flow rate of ~5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

-

Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes.

-

-

Elution:

-

Elute the trapped analytes from the cartridge using 2 x 4 mL aliquots of a suitable solvent, such as dichloromethane or a hexane/acetone mixture.[4]

-

Collect the eluate in a clean glass tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the residue in 100 µL of n-hexane or other suitable solvent for GC injection.

-

-

GC-MS/MS Analysis:

-

Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer (TSQ).[4]

-

Injection: 1 µL, splitless injection.

-

Column: A suitable non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS Method: Use Selected Reaction Monitoring (SRM) for maximum selectivity and sensitivity. Monitor at least two transitions for both the analyte and the internal standard. (Note: Specific m/z values would be determined experimentally).

-

Table 2: Example SRM Transitions for GC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Analyte (Unlabeled) | 220.2 | [Value 1] | [Value 2] |

| Internal Standard (d2) | 222.2 | [Value 1] | [Value 2] |

Note: Precursor ions correspond to the molecular ions [M]⁺. Product ions are generated by fragmentation and must be optimized on the specific instrument.

-

Data Analysis and Quantification:

-

Integrate the peak areas for the primary SRM transition for both the analyte and the internal standard.

-

Calculate the Response Ratio (Area_Analyte / Area_IS) for each calibrator.

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of the calibrators.

-

Calculate the Response Ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

-

Conclusion: The Bedrock of Reliable Data

References

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link][11]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link][2]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link][3]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link][8]

-

Biological Magnetic Resonance Bank. (n.d.). Phenol at BMRB. Retrieved from [Link][9]

-

Matsuura, H., et al. (2004). 1H-NMR spectra of phenol in D2O. ResearchGate. Retrieved from [Link][7]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. waters.com [waters.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 2-[4-(1-乙基-1,4-二甲基戊基)苯氧基-3,5-d2]乙醇 溶液 1 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. bmse000290 Phenol at BMRB [bmrb.io]

- 10. superchroma.com.tw [superchroma.com.tw]

- 11. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2, a selectively deuterium-labeled derivative of the corresponding phenol. The strategic placement of deuterium at the 3 and 5 positions of the phenolic ring offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document will delve into the rationale behind its synthesis, a proposed synthetic pathway, detailed experimental protocols, and robust analytical methodologies for structural confirmation and purity assessment.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of modern chemical and biomedical research.[1] Stable isotopes, such as deuterium (²H or D), offer a non-radioactive means to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and enhance the analytical precision of quantitative assays.[1][] The introduction of deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can retard metabolic processes that involve the cleavage of this bond, a strategy sometimes employed in drug development to improve pharmacokinetic profiles.[3]

For 4-(3,6-Dimethyl-3-heptyl)phenol, selective deuteration at the 3 and 5 positions creates a molecule with a specific mass shift, making it an ideal internal standard for mass spectrometry. Its co-elution with the unlabeled analyte allows for precise quantification by correcting for variations in sample preparation and instrument response.

Synthetic Strategy: A Two-Phase Approach

The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 can be logically approached in two distinct phases: first, the synthesis of the unlabeled parent phenol, and second, the selective deuteration of the aromatic ring.

Phase 1: Synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol

The proposed precursor for the alkyl group is 4,6-dimethyl-3-heptene. The synthesis of this alkene can be achieved through various established methods. The subsequent acid-catalyzed alkylation of phenol with this alkene would yield the desired 4-(3,6-Dimethyl-3-heptyl)phenol. The para-selectivity is driven by the steric bulk of the incoming alkyl group and the ortho-, para-directing nature of the hydroxyl group on the phenol ring.

Diagram of the Proposed Synthetic Pathway for the Parent Phenol

Caption: Proposed synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol.

Phase 2: Selective Deuteration

With the parent phenol in hand, the next critical step is the selective introduction of deuterium at the 3 and 5 positions. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. This electronic effect makes the protons at the ortho (2 and 6) and para (4) positions susceptible to electrophilic substitution. Since the para position is already occupied by the alkyl group, the ortho positions (2 and 6) are the most activated sites for hydrogen-deuterium (H/D) exchange. However, for the target molecule, deuteration is desired at the meta positions (3 and 5) relative to the hydroxyl group.

A common and effective method for achieving deuteration of phenols is through acid-catalyzed H/D exchange in the presence of a deuterium source, typically deuterium oxide (D₂O).[4][5] The use of a heterogeneous acid catalyst, such as Amberlyst 15, provides a simple and efficient way to facilitate the exchange while allowing for easy removal of the catalyst upon reaction completion.[4] While ortho- and para-positions are electronically favored for exchange, under forcing conditions (elevated temperature), exchange at the less reactive meta-positions can also be achieved, albeit likely with some exchange at the ortho positions as well. Purification by chromatography would be necessary to isolate the desired 3,5-dideuterated product.

A more selective approach for meta-deuteration is not straightforward. However, for the purpose of creating a mass-shifted internal standard, deuteration at the ortho positions (2,6-d2) would also be suitable and is synthetically more accessible. For this guide, we will focus on a general acid-catalyzed deuteration method which can lead to the desired product, acknowledging that optimization and purification are key.

Diagram of the Deuteration Workflow

Sources

Technical Monograph: 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

CAS Number: 1173020-19-3 Synonyms: 363-NP-d2, 3,6,3-Nonylphenol-d2, p-Nonylphenol-d2 (specific isomer)

Abstract

This technical guide details the physicochemical properties, synthesis, and analytical application of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 , a highly specific deuterated internal standard (IS). Unlike generic linear nonylphenol standards, this compound represents the dominant branched isomer found in technical-grade nonylphenol (t-NP) mixtures. Its application is critical for the precise quantification of endocrine-disrupting alkylphenols in environmental and biological matrices, offering superior correction for matrix effects and ionization suppression in LC-MS/MS and GC-MS workflows.

Chemical Identity & Structural Significance[3][4][5]

The "363" Isomer Relevance

Technical nonylphenol (CAS 84852-15-3) is not a single compound but a complex mixture of over 20 branched isomers produced via the acid-catalyzed alkylation of phenol with mixed nonenes.

-

The Problem: Traditional internal standards often use 4-n-nonylphenol-d4 (linear chain). However, the linear isomer elutes at a significantly different retention time than the branched technical mixture, leading to inaccurate compensation for matrix effects (ion suppression/enhancement) at the point of elution.

-

The Solution: The 4-(3,6-dimethyl-3-heptyl)phenol isomer (often abbreviated as 363-NP ) is one of the most abundant and thermodynamically stable isomers in the technical mixture.

-

The Isotope: The 3,5-d2 labeling places deuterium atoms at the ortho positions relative to the hydroxyl group. This provides a mass shift of +2 Da, sufficient for resolution in mass spectrometry while maintaining chromatographic behavior nearly identical to the unlabeled analyte.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 |

| CAS Number (Labeled) | 1173020-19-3 |

| CAS Number (Unlabeled Parent) | 142731-63-3 (Specific Isomer); 84852-15-3 (Tech Mix) |

| Molecular Formula | C₁₅H₂₂D₂O |

| Molecular Weight | 222.36 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (GC/HPLC) |

| Solubility | Soluble in Acetone, Methanol, Dichloromethane; Insoluble in Water |

| pKa | ~10.3 (Phenolic OH) |

Synthetic Methodology

The synthesis of this standard requires high regioselectivity to ensure the alkyl chain structure matches the "363" target, followed by selective deuteration.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Synthetic route involving Friedel-Crafts alkylation followed by acid-catalyzed ortho-proton exchange.

Protocol Narrative

-

Alkylation: Phenol is reacted with 3,6-dimethyl-3-heptene (or the corresponding alcohol) using a Lewis acid catalyst (e.g., Boron Trifluoride etherate) at controlled temperatures (50–70°C). This favors para-substitution, yielding the unlabeled 363-NP isomer.

-

Purification: The crude product is purified via fractional distillation or HPLC to isolate the specific 4-(3,6-dimethyl-3-heptyl)phenol isomer from other minor alkylation byproducts.

-

Deuteration (H/D Exchange): The purified phenol is subjected to acid-catalyzed hydrogen-deuterium exchange.

-

Mechanism:[1] Phenols undergo electrophilic aromatic substitution readily at the ortho and para positions. Since the para position is blocked by the alkyl group, deuterium (from D₂O/DCl) selectively exchanges with the protons at the 3 and 5 (ortho) positions.

-

Validation: The degree of labeling is confirmed via ¹H-NMR (disappearance of ortho-proton signals) and Mass Spectrometry.

-

Analytical Application: LC-MS/MS & GC-MS

Why Use 363-NP-d2?

In quantitative analysis, "cross-contribution" is a major risk.

-

Co-elution: Because 363-NP-d2 is structurally identical to the major analyte isomer, it co-elutes perfectly.

-

Mass Shift: The +2 Da shift is sufficient for GC-MS (SIM mode) and LC-MS/MS. However, care must be taken to account for the natural abundance of ¹³C isotopes (M+2) of the native analyte if resolution is low. Note: For higher sensitivity applications, d4 or ¹³C-labeled variants are sometimes preferred to avoid M+2 overlap, but d2 remains a cost-effective standard for general environmental monitoring.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Nonylphenol in Water Samples.

Step 1: Sample Preparation (SPE)

-

Condition SPE cartridge (Oasis HLB or C18) with 5 mL Methanol followed by 5 mL HPLC water.

-

Acidify 1L water sample to pH 2-3 (prevents ionization of phenols).

-

Spike the sample with 50 ng of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 (IS).

-

Load sample onto cartridge (flow rate <10 mL/min).

-

Wash with 5% Methanol/Water.

-

Elute with 5 mL Methanol. Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase.

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% NH₄OH (alkaline pH promotes ionization of phenols in negative mode); (B) Methanol or Acetonitrile.

-

Ionization: ESI Negative Mode (Phenols lose H⁺ to form [M-H]⁻).

Step 3: MRM Transitions Table

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Native NP (Tech Mix) | 219.2 [M-H]⁻ | 133.1 | 147.1 | 30-35 |

| 363-NP-d2 (IS) | 221.2 [M-H]⁻ | 135.1 | 149.1 | 30-35 |

Note: The product ions correspond to the cleavage of the alkyl chain. The deuterium remains on the phenol ring fragment.

Analytical Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for Isotope Dilution Mass Spectrometry.

Quality Assurance & Stability

Storage[9]

-

Temperature: Store neat material at -20°C. Solutions (in Acetone/Methanol) should be kept at -20°C in amber vials to prevent photo-oxidation.

-

Stability: Deuterium on the aromatic ring is stable under neutral and basic conditions. Avoid strong acids during storage or long-term sample processing, as acid-catalyzed back-exchange with solvent protons (H) can reduce isotopic purity.

Isotopic Purity Calculation

Before use, verify the contribution of the IS to the native analyte channel (M+0).

References

-

Sigma-Aldrich. 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 Product Sheet. (CAS 1173020-19-3). Accessed 2025.[2][3][4][5][6]

-

National Institutes of Health (NIH) / PubChem. 4-Nonylphenol Compound Summary (Tech Grade).

-

Vazquez-Duhalt, R., et al. (2005).[5] Biological impact of nonylphenol isomers.[7][8] ResearchGate.

-

ISO 18857-2:2009. Water quality - Determination of selected alkylphenols - Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols... using solid phase extraction and derivatisation. (Standard defining the use of specific isomers).[9][8][10][11]

Sources

- 1. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Nonylphenol | 25154-52-3 [chemicalbook.com]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

- 10. Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

Purity and isotopic enrichment of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

Technical Guide: Synthesis, Purification, and Isotopic Enrichment of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

Executive Summary

This technical guide details the production, purification, and validation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 , a critical deuterated internal standard (IS) used in the quantification of endocrine-disrupting nonylphenols (NP) via Isotope Dilution Mass Spectrometry (IDMS).[1]

Unlike technical nonylphenol (a complex isomeric mixture), this specific isomer represents a defined structural anchor for chromatographic retention time matching.[1] The 3,5-d2 isotopic labeling (ortho to the hydroxyl group) is achieved via thermodynamic acid-catalyzed exchange, a process that offers high isotopic incorporation but requires rigorous control over "back-exchange" during purification. This guide provides a self-validating workflow to ensure Isotopic Enrichment (IE) >98 atom% D and Chemical Purity >98%.

Molecular Architecture & Isotopic Design

Structural Rationale

The target molecule consists of a phenol ring substituted at the para position with a branched nonyl chain (3,6-dimethyl-3-heptyl).

-

Role of the Alkyl Chain: The specific branching pattern (tertiary carbon attachment) mimics the major isomers found in industrial nonylphenol ethoxylates, ensuring the IS co-elutes with the analyte of interest in Reverse Phase LC (RPLC) and GC.

-

Role of Deuteration (3,5-d2): The deuterium atoms are placed at the ortho positions (C3 and C5 relative to the hydroxyl group).

-

Mass Shift: +2.014 Da.[1] This shifts the molecular ion from m/z 220 (native) to m/z 222 (labeled), sufficient to avoid isobaric interference from the M+2 isotope of the native compound (approx. 1.1% abundance from

C).[1] -

Labile Nature: Protons at the ortho position are chemically active due to the resonance-donating effect of the -OH group. This allows for cost-effective synthesis via H/D exchange but necessitates strict anhydrous handling.[1]

-

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Chemical Purity | >98.0% (HPLC/GC) | Eliminates ionization suppression from impurities. |

| Isotopic Enrichment | >98 atom% D | Minimizes the contribution of d0 (native) signal, which causes false positives in trace analysis.[1] |

| Isotopic Distribution | d0 < 0.5% | The "native" contribution must be negligible for accurate IDMS. |

| Positional Specificity | >95% ortho | Meta-deuteration is kinetically slower; high specificity confirms the exchange mechanism. |

Synthesis Strategy: Acid-Catalyzed H/D Exchange

The most robust method for generating the 3,5-d2 isotopologue is Electrophilic Aromatic Substitution (EAS) driven by thermodynamic equilibrium in deuterated solvent.

Reaction Mechanism

The hydroxyl group (-OH) is a strong ortho/para director.[1] Since the para position is blocked by the bulky nonyl group, electrophilic attack by deuterium ions (

Mechanism Flow:

-

Protonation: The aromatic ring attacks

from the solvent ( -

Sigma Complex: A resonance-stabilized arenium ion forms.[1]

-

Deprotonation: A proton (

) is lost to the solvent, restoring aromaticity.[1] -

Equilibrium: Over time, the massive excess of solvent deuterium drives the statistical probability of H-retention to near zero.

Figure 1: Acid-catalyzed H/D exchange mechanism targeting ortho-positions. Note the reversibility (red dotted line) if exposed to moisture.

Experimental Protocol

Safety Note: Handle

Phase 1: Deuterium Incorporation[1]

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of 4-(3,6-Dimethyl-3-heptyl)phenol (d0) in 10 mL of Deuterium Oxide (

, >99.9% D) . -

Catalysis: Add 0.5 mL of Deuterated Sulfuric Acid (

, 99.5% wt) dropwise. The solution may darken slightly. -

Reflux: Heat the mixture to 100°C (reflux) under an inert atmosphere (

or Ar) for 24 hours. The high temperature overcomes the kinetic barrier for aromatic substitution. -

Monitoring: Aliquot 50 µL, extract with

, and check via-

Criterion: If ortho signal integration > 2% relative to meta protons, continue reflux or refresh

.[1]

-

Phase 2: Workup & Purification (Critical for Stability)

The risk of back-exchange (H replacing D) is highest during aqueous workup.[1]

-

Quenching: Cool the reaction to room temperature.

-

Extraction: Do NOT use water.[1] Extract directly with Deuterated Chloroform (

) or anhydrous Dichloromethane (DCM) pre-dried over -

Drying: Dry the organic layer over anhydrous

for 1 hour. -

Evaporation: Remove solvent under vacuum/nitrogen flow.

-

Final Drying: Lyophilize (freeze-dry) if possible, or dry under high vacuum (0.1 mbar) for 12 hours to remove trace moisture.

Purity & Isotopic Enrichment Assessment

This section defines the self-validating logic to accept or reject the synthesized batch.

Chemical Purity (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).[1] Gradient 50-100% B.[1]

-

Detection: UV at 275 nm (Phenol absorption).[1]

-

Acceptance: Single peak >98% area.[1]

Isotopic Enrichment Calculation (MS)

Using a Single Quadrupole or Q-TOF MS in Negative Electrospray Ionization (ESI-) mode:

-

Acquire Spectra: Scan range m/z 215–230.[1]

-

Extract Intensities:

-

Calculate Enrichment (Atom % D):

[1] -

Calculate Isotopic Purity (Mole %):

[1]

Table 1: Example MS Data Interpretation

| m/z (ESI-) | Identity | Intensity (Counts) | Contribution |

|---|---|---|---|

| 219 | Native (d0) | 1,500 | Fail if > 0.5% Total |

| 220 | Mono-D (d1) | 4,200 | Incomplete Exchange |

| 221 | Target (d2) | 985,000 | Primary Signal |[1]

QC Decision Logic

Figure 2: Quality Control Decision Tree. Note that low isotopic enrichment requires re-reaction, not just purification.[1]

Handling & Stability (The "Self-Validating" Storage)

The integrity of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is compromised by proton-deuterium exchange if stored improperly.[1]

-

Solvent Choice: Store stock solutions in Acetone-d6 or Acetonitrile .[1] Avoid Methanol or Water, as the phenolic proton will exchange rapidly, eventually leading to ring proton exchange over long periods or under acidic conditions.[1]

-

Temperature: Store at -20°C .

-

Container: Amber glass silanized vials to prevent surface adsorption.

-

Re-Validation: Before use in critical assays (e.g., EPA Method 1633), inject a neat standard to verify the

ratio has not increased.

References

-

US Environmental Protection Agency (EPA). (2024).[1][2] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.[1][3][4] (Note: While specific to PFAS, this method establishes the gold standard for Isotope Dilution quantification in environmental matrices).[1] Link

-

Werstiuk, N. H., & Kadai, T. (1974).[1][5] Acid-catalyzed hydrogen–deuterium exchange in some aromatic systems.[1][6][7] Canadian Journal of Chemistry, 52(12), 2169-2173.[1] (Foundational text on the mechanism of acid-catalyzed phenolic exchange). Link[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-(3,6-Dimethyl-3-heptyl)phenol-ring-13C6.[1][8] (Reference for the specific isomer structure and commercial availability of related isotopologues). Link[1]

-

European Chemicals Agency (ECHA). (2024).[1] Nonylphenol, branched and linear - Substance Information.[1] (Regulatory context for the analysis of nonylphenol isomers).[1] Link[1]

-

Vogl, J., & Pritzkow, W. (2010).[1] Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for Reference Materials.[1] Metrologia.[1] (Establishes the mathematical framework for enrichment calculations). Link[1]

Sources

- 1. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. measurlabs.com [measurlabs.com]

- 3. NEMI Method Summary - 1633 (Aqueous) [nemi.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-(1-乙基-1,4-二甲基戊基)苯酚-13C6 (环-13C6) 溶液 100 μg/mL in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Commercial Availability and Application of Deuterated Nonylphenol Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylphenols (NPs), persistent environmental contaminants arising from the degradation of nonylphenol ethoxylate surfactants, are recognized endocrine disruptors, prompting stringent monitoring in environmental and biological matrices.[1][2] Accurate quantification of these compounds at trace levels is critically dependent on robust analytical methodologies, particularly isotope dilution mass spectrometry (IDMS). This guide provides an in-depth overview of the cornerstone of IDMS: the use of stable isotope-labeled internal standards. We will explore the commercial landscape of deuterated nonylphenol standards, detail their application in a validated analytical workflow, and explain the fundamental principles that ensure data integrity and accuracy.

Introduction: The Analytical Challenge of Nonylphenols

Nonylphenols are a complex group of organic compounds with a nine-carbon alkyl chain attached to a phenol ring.[2] The technical-grade nonylphenol used in industrial applications is a complex mixture of numerous branched isomers, which complicates their analysis.[1][3] Due to their estrogen-mimicking properties and widespread presence in aquatic environments, there is significant regulatory and research interest in quantifying their levels in samples ranging from river water to biological tissues.[1][4][5]

The complexity of environmental and biological samples presents a significant challenge for accurate quantification. Matrix effects, such as ion suppression in mass spectrometry, and analyte losses during sample preparation can lead to erroneous results.[6] To overcome these obstacles, the use of a stable isotope-labeled internal standard is the gold standard.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest accuracy and precision for quantification.[7][8] The principle is straightforward: a known amount of an isotopically labeled version of the analyte (e.g., deuterated nonylphenol) is added to the sample at the very beginning of the analytical process.[6][9]

This "internal standard" is chemically identical to the native analyte and therefore behaves identically during every step of the procedure, including extraction, cleanup, and derivatization.[6] Any loss of the native analyte during sample workup will be matched by a proportional loss of the internal standard. Since mass spectrometers can differentiate between the native (light) and the labeled (heavy) forms of the molecule, the ratio of the two is used to calculate the exact concentration of the native analyte in the original sample, effectively canceling out any procedural losses or matrix-induced signal variations.[6][10] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are commonly used for this purpose.[1]

Commercial Availability of Deuterated Nonylphenol Standards

The reliability of the IDMS approach is contingent on the availability of high-quality, well-characterized labeled standards. Several reputable suppliers specialize in the synthesis and certification of these critical reagents. The most commonly available standards are deuterated on the aromatic ring, the alkyl chain, or both.

Below is a comparative summary of commercially available deuterated nonylphenol standards from leading suppliers. It is crucial for researchers to consult the supplier's Certificate of Analysis for lot-specific information on isotopic purity and concentration.

| Product Name | Supplier | Catalog Number (Example) | Isotopic Labeling | Format |

| 4-n-Nonylphenol-2,3,5,6-d₄ | Sigma-Aldrich (Merck) | 48517 | Ring-deuterated | Neat or Solution |

| 4-n-Nonylphenol-d₄ | Cayman Chemical | 19905 | Ring-deuterated | Neat or Solution |

| 4-n-Nonylphenol-2,3,5,6-d₄ | ResolveMass Laboratories Inc. | RM-D-165 | Ring-deuterated | Solid |

| 4-n-Nonylphenol D8 | LGC Standards (Dr. Ehrenstorfer) | DRE-XA15630010AC | Ring D4, ethyl D4 | Solution in Acetone |

| p-n-Nonylphenol (ring-¹³C₆) | Cambridge Isotope Laboratories, Inc. | CLM-4306-M | ¹³C Ring-labeled | Solution in Methanol |

| Deuterated Nonylphenols | Wellington Laboratories | Varies | Varies | Varies |

| Nonylphenol Standards | Chiron | Varies | Varies | Varies |

Note: This table is not exhaustive and is intended to be representative. Researchers should verify current product offerings directly with suppliers. Wellington Laboratories and Chiron offer a broad range of environmental contaminant standards and are worth consulting for specific needs.[11][12][13][14] ¹³C-labeled standards are also excellent alternatives to deuterated ones and are offered by suppliers like Cambridge Isotope Laboratories.[1][15][16]

Practical Application: A Validated Workflow for Water Analysis

This section outlines a detailed protocol for the determination of nonylphenol in a water sample using a deuterated internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

The entire process, from sample collection to data analysis, is designed to ensure accuracy and reproducibility. The addition of the deuterated internal standard at the initial stage is the critical step that validates the entire workflow.

Caption: Isotope Dilution Workflow for Nonylphenol Analysis.

Step-by-Step Experimental Protocol

Objective: To quantify the concentration of technical nonylphenol in a surface water sample.

Materials:

-

Deuterated Internal Standard: 4-n-Nonylphenol-d₄ solution (e.g., 10 µg/mL in acetone).

-

Native Standard: Technical Nonylphenol analytical standard.[2]

-

Solvents: HPLC-grade Methanol, Dichloromethane (DCM), Acetone, n-Hexane.

-

Reagents: Reagent water, Anhydrous Sodium Sulfate.

-

Solid Phase Extraction (SPE) Cartridges: C18 (500 mg).

Procedure:

-

Sample Preparation:

-

Collect 1 liter of the water sample in a clean glass bottle.

-

Immediately add a precise volume of the 4-n-Nonylphenol-d₄ internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L). This step is crucial as it accounts for any subsequent analyte loss.

-

Mix thoroughly.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.

-

Load the spiked water sample onto the cartridge at a flow rate of approximately 3-5 mL/min.[7]

-

After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering polar compounds.

-

Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 30 minutes.[7] This step is critical to remove residual water before elution with an organic solvent.

-

-

Elution and Concentration:

-

Elute the retained analytes (both native and deuterated nonylphenol) from the SPE cartridge by passing 5 mL of methanol.[7]

-

Collect the eluate in a clean glass tube.

-

Evaporate the eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at 40°C.[5][7]

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95% methanol/water).

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is typically used.[4][17]

-

Chromatographic Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to separate the nonylphenol isomers from other matrix components.[7] An isocratic mobile phase of 95% methanol in water with additives like ammonia and ammonium acetate can be effective.[7]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[7]

-

MRM Transitions: Set up the instrument to monitor specific Multiple Reaction Monitoring (MRM) transitions for both the native nonylphenol and the deuterated internal standard. For example:

-

Nonylphenol (Native): Q1 Precursor Ion [M-H]⁻: m/z 219 → Q3 Product Ion: m/z 133.[18]

-

Nonylphenol-d₄ (Labeled): Q1 Precursor Ion [M-H]⁻: m/z 223 → Q3 Product Ion: m/z 137.

-

-

The selection of a specific product ion provides selectivity and reduces chemical noise. A second product ion transition should be monitored for confirmation.[18]

-

-

Quantification:

-

Prepare a series of calibration standards containing a fixed amount of the deuterated internal standard and varying concentrations of the native nonylphenol standard.

-

Process these standards using the same LC-MS/MS method.

-

Generate a calibration curve by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration of the native analyte.

-

Calculate the area ratio for the unknown sample and determine its concentration from the calibration curve. The use of the ratio automatically corrects for any variations in sample volume, extraction efficiency, or instrument response.[9]

-

Conclusion

The accurate and reliable quantification of nonylphenol in complex matrices is a critical task for environmental monitoring and human health risk assessment. The use of deuterated nonylphenol standards within an isotope dilution mass spectrometry framework is the most robust and scientifically sound approach to achieve this. A variety of high-purity deuterated and ¹³C-labeled standards are commercially available from specialized suppliers, enabling laboratories to implement these high-quality analytical methods. By following a validated workflow that incorporates these standards from the outset, researchers can generate defensible data with the highest degree of confidence, overcoming the inherent challenges of trace-level contaminant analysis.

References

-

Wellington Laboratories Inc. (2021). 2021-2023 Catalogue. [Link]

-

Roig-Navarro, A. F., et al. (2012). FAST METHODOLOGY FOR THE RELIABLE DETERMINATION OF NONYLPHENOL IN WATER SAMPLES BY MINIMAL LABELING ISOTOPE DILUTION MASS SPECTROMETRY. ORBi. [Link]

-

ResolveMass Laboratories Inc. (n.d.). 4-n-Nonylphenol-2,3,5,6-d₄ | CAS 1173019-62-9. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Retrieved from [Link]

-

BCP Instruments. (n.d.). Other reagents: PAHs, PCDEs, bisphenol, and much more.... Retrieved from [Link]

-

Chiron. (n.d.). Environmental. Retrieved from [Link]

-

Chiron. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Retrieved from [Link]

-

British Columbia Ministry of Environment & Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from [Link]

-

Yue, G., et al. (2012). Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops. Journal of Chromatography A, 1262, 129-136. [Link]

Sources

- 1. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

- 2. 壬基酚 PESTANAL®, analytical standard, technical mixture | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nonylphenol (technical) | LGC Standards [lgcstandards.com]

- 4. eag.com [eag.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chiron.no [chiron.no]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dphen1.com [library.dphen1.com]

- 10. CN1715908A - Detecting method of 4-nonyl phenol in waste water or regenerated water - Google Patents [patents.google.com]

- 11. bcp-instruments.com [bcp-instruments.com]

- 12. well-labs.com [well-labs.com]

- 13. well-labs.com [well-labs.com]

- 14. esslabshop.com [esslabshop.com]

- 15. isotope.com [isotope.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]

- 18. www2.gov.bc.ca [www2.gov.bc.ca]

Methodological & Application

Application Note: 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 as an Internal Standard

This Application Note and Protocol is designed for researchers and analytical chemists requiring high-precision quantification of Nonylphenol (NP) isomers. It addresses the specific challenges of analyzing "Technical Nonylphenol"—a complex isomeric mixture—by utilizing the major isomer 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 as a representative Internal Standard (IS).

Subject: High-Fidelity Quantification of Nonylphenol Isomers in Environmental and Biological Matrices CAS Registry No.: 1173020-19-3 (Labeled), 142731-63-3 (Unlabeled Isomer) Chemical Formula: C₁₅H₂₂D₂O Molecular Weight: 222.36 g/mol

Introduction & Rationale

Nonylphenol (NP) is a ubiquitous endocrine-disrupting chemical (EDC) regulated globally (e.g., EU Water Framework Directive, US EPA). "Technical Nonylphenol" is not a single compound but a complex mixture of over 20 branched isomers. Standard quantification often fails due to chromatographic peak overlap and varying ionization efficiencies.

Why this specific Internal Standard? 4-(3,6-Dimethyl-3-heptyl)phenol (often referred to as P363-NP ) is typically the most abundant isomer in technical nonylphenol mixtures. Using the 3,5-d2 labeled analog of this specific isomer provides three critical advantages:

-

Chromatographic Fidelity: It co-elutes exactly with the major native isomer, ensuring that matrix suppression/enhancement effects at that specific retention time are perfectly compensated.

-

Structural Representativeness: Unlike linear n-nonylphenol-d4 (often used but chromatographically distinct), P363-NP-d2 mimics the branching and ionization behavior of the actual environmental contaminants.

-

Mass Resolution: The +2 Da shift is sufficient to separate the IS from the native [M-H]⁻ ion (m/z 219) in LC-MS/MS and the derivatized ion in GC-MS, provided the isotopic purity is high (>98%).

Chemical Identity & Stability

The deuterium labels are located at the 3 and 5 positions of the phenol ring (ortho to the hydroxyl group).

-

Stability Warning: Protons ortho to a phenolic hydroxyl group are theoretically exchangeable under extreme acidic/basic conditions or high temperatures due to keto-enol tautomerism and electrophilic aromatic substitution pathways.

-

Operational Constraint: Avoid using strong mineral acids (e.g., concentrated H₂SO₄) during sample preservation if the IS is already spiked. Use neutral or mild acidification (pH 2-3) and store at <4°C.

Visualization: Chemical Structure & Fragmentation Logic

Caption: Structural relationship and MS/MS transition shift. The d2-label remains on the phenolic ring fragment during collision-induced dissociation (CID).

Experimental Protocol

A. Reagents & Stock Preparation[1]

-

Primary Stock: Dissolve 1 mg of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 in 10 mL of LC-MS grade Methanol (Concentration: 100 µg/mL).

-

Working IS Solution: Dilute Primary Stock to 100 ng/mL in Methanol.

-

Storage: -20°C in amber glass vials with PTFE-lined caps. Stable for 6 months.

B. Sample Preparation (Water Matrix)

This protocol utilizes Solid Phase Extraction (SPE) for enrichment.[1][2]

-

Sample Collection: Collect 500 mL water sample in amber glass. Adjust pH to 3.0 using 1M Formic Acid.

-

IS Spiking (Critical Step):

-

Add 50 µL of Working IS Solution (100 ng/mL) to the sample before extraction.

-

Equilibration: Shake gently for 15 minutes. This allows the IS to bind to suspended particulate matter (SPM) and container walls similarly to the native analyte.

-

-

SPE Conditioning (Oasis HLB or C18):

-

6 mL Methanol.

-

6 mL LC-MS grade Water (pH 3).

-

-

Loading: Pass sample through cartridge at ~5-10 mL/min.

-

Wash: 5 mL Water/Methanol (95:5 v/v). Dry cartridge under vacuum for 20 mins.

-

Elution: Elute with 2 x 3 mL Methanol (or MTBE for GC-MS).

-

Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 200 µL Methanol:Water (50:50).

C. Instrumental Analysis: LC-MS/MS (ESI Negative)

Due to the low proton affinity of phenols, ESI Negative mode is mandatory.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water (no buffer or 0.01% NH₄OH to promote ionization). Avoid acidic mobile phases which suppress [M-H]⁻ formation.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 50% B to 100% B over 8 minutes.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Native P363-NP | 219.2 [M-H]⁻ | 133.1 | 147.1 | 30 - 35 |

| P363-NP-d2 (IS) | 221.2 [M-H]⁻ | 135.1 | 149.1 | 30 - 35 |

Note: The transition 219->133 corresponds to the cleavage of the alkyl chain, retaining the alpha-carbon attached to the phenol ring. Since the d2 label is on the ring, the mass shift (+2) is conserved in the fragment (133 -> 135).

D. Instrumental Analysis: GC-MS (Derivatization Required)

Phenols are polar and tail badly on GC.[3] Silylation is required.[1][3]

-

Derivatization: To the dried extract, add 50 µL BSTFA + 1% TMCS. Incubate at 70°C for 30 mins.

-

GC Parameters: DB-5MS column. Splitless injection.[1]

-

Ions (SIM Mode):

-

Native-TMS: m/z 292 (Molecular Ion), 207 (Loss of C6H13).

-

IS-TMS (d2): m/z 294 (Molecular Ion), 209 (Loss of C6H13).

-

Method Validation & QA/QC

To ensure the protocol is self-validating, perform the following checks:

-

Isotopic Purity Check: Inject a high concentration (1 µg/mL) of the IS alone. Monitor the "Native" MRM channel (219->133).[4]

-

Acceptance Criteria: Contribution to native channel must be < 0.5% of the IS response.

-

-

Back-Exchange Test: Incubate the IS in the sample matrix at pH 2 for 24 hours. Analyze.

-

Acceptance Criteria: No significant decrease in the 221->135 signal or increase in 220->134 signal.

-

-

Recovery Calculation:

-

Target: 70-120%. Lower recovery indicates matrix suppression or extraction loss, which the IS corrects for, but sensitivity will suffer.

-

Workflow Visualization

Caption: Analytical workflow emphasizing the critical equilibration step for accurate internal standardization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery (<50%) | Ion suppression in ESI source. | Improve cleanup (extra wash step in SPE).[1] Switch to APCI source if available.[1] |

| IS Signal in Native Channel | Isotopic impurity or "Cross-talk". | Check IS purity. Ensure mass resolution (0.7 FWHM) is sufficient to separate 219 from 221 tails. |

| Peak Tailing | Secondary interactions with column. | For LC: Add 5mM Ammonium Acetate. For GC: Ensure liner is deactivated; re-silylate. |

| Signal Loss over Time | Deuterium exchange (rare but possible). | Check pH of mobile phase.[1] Ensure samples are not stored in highly acidic conditions (>1 week). |

References

-

Corvini, P. F., et al. (2006). "Degradation of a Nonylphenol Single Isomer by Sphingomonas sp. Strain TTNP3." Applied and Environmental Microbiology.

-

Sigma-Aldrich. (n.d.). "Product Specification: 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2." Merck KGaA.

-

US EPA. (2005). "Method 539: Determination of Hormones, Nitrosamines, and Other EDCs in Drinking Water by LC-MS/MS." United States Environmental Protection Agency.

-

European Commission. (2002). "Technical Guidance Document on Risk Assessment - Nonylphenol." Joint Research Centre.

-

Gabriel, F. L., et al. (2008). "Formation of ipso-substitution products during the degradation of 4-nonylphenol isomers." Environmental Science & Technology.

Sources

GC-MS analysis of nonylphenol using 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of Nonylphenol (NP) using the specific isomer-matched internal standard 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 .

Introduction & Scientific Rationale

The Challenge of Nonylphenol Analysis

Nonylphenol (NP) is not a single compound but a complex technical mixture of predominantly para-substituted monoalkylphenols with variously branched nonyl chains. Standard GC-MS analysis often results in a "hump" or a cluster of peaks.

-

The Quantification Error: Traditional methods often use linear 4-n-nonylphenol (4-n-NP) as a standard. However, 4-n-NP elutes at a different retention time and has different fragmentation kinetics than the branched isomers found in environmental samples, leading to significant quantification errors (up to 50% bias).

-

The Solution: The molecule 4-(3,6-Dimethyl-3-heptyl)phenol (often referred to as 363-NP ) is the single most abundant isomer in technical nonylphenol mixtures. By using its isotopically labeled analog, 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 , as the Internal Standard (IS), we achieve:

-

Retention Time Matching: The IS co-elutes exactly with the major constituent of the target analyte mixture.

-

Ionization Consistency: The deuterated analog undergoes identical ionization and fragmentation physics in the MS source, normalizing matrix effects more effectively than a structural analog.

-

Chemical Structure & Derivatization

To analyze phenols by GC, the polar hydroxyl group must be masked to improve volatility and peak shape. We utilize Trimethylsilylation (TMS) .

-

Target Analyte: 4-(3,6-Dimethyl-3-heptyl)phenol (MW 220.35)

TMS-Derivative (MW 292.5) -

Internal Standard: 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 (MW 222.36)

TMS-Derivative (MW 294.5)

Experimental Workflow

Reagents and Standards

-

Solvents: Dichloromethane (DCM), n-Hexane, Acetone (Pesticide Grade).

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

-

Internal Standard Stock: 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 (100 µg/mL in Acetone).

-

Reference Standard: Technical Nonylphenol mixture (certified composition).

Sample Preparation (Aqueous Matrix)

Validation Note: This protocol uses Solid Phase Extraction (SPE) for maximum recovery.

-

Conditioning: Rinse an OASIS HLB (or C18) SPE cartridge with 6 mL DCM, 6 mL Methanol, then 6 mL Ultrapure Water.

-

Loading: Adjust sample pH to 2-3 (using HCl). Load 500 mL of water sample at <10 mL/min.

-

Washing: Wash with 5 mL of 5% Methanol in water. Dry cartridge under vacuum for 30 mins.

-

Elution: Elute with 2 × 3 mL of Dichloromethane (DCM).

-

IS Spiking: Add 50 µL of Internal Standard Stock (100 ng total) to the eluate before evaporation to correct for blow-down losses.

-

Concentration: Evaporate eluate to dryness under a gentle stream of Nitrogen (

) at 35°C.

Derivatization Protocol (Critical Step)

Causality: Phenols are prone to tailing and adsorption in the GC inlet. Silylation replaces the active hydrogen, creating a thermally stable ether.

-

Reconstitute the dried residue in 100 µL of n-Hexane .

-

Add 50 µL of BSTFA + 1% TMCS .

-

Add 10 µL of Pyridine (Catalyst).

-

Vortex for 30 seconds.

-

Incubate at 65°C for 30 minutes .

-

Cool to room temperature and transfer to a GC vial with a glass insert.

GC-MS Acquisition Parameters

Gas Chromatograph (Agilent 7890B or equivalent)

| Parameter | Setting |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (99.999%) @ 1.0 mL/min (Constant Flow) |

| Inlet | Splitless Mode, 280°C |

| Injection Vol | 1 µL |

| Oven Program | 60°C (1 min) |

Mass Spectrometer (5977B MSD or equivalent)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Ionization: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Table (Quantification Ions)

Note: The TMS group adds 72 Da. The base peak for branched nonylphenols is typically the benzylic cation formed after losing the alkyl chain.

| Compound | Ret.[1][2][3] Time (min)* | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| 363-NP-TMS (Analyte) | 12.45 | 207.2 | 179.1 | 292.3 (M+) |

| 363-NP-d2-TMS (IS) | 12.45 | 209.2 | 181.1 | 294.3 (M+) |

Retention times must be experimentally verified. The d2-IS will elute typically <0.02 min earlier than the unlabeled analyte due to the deuterium isotope effect.

Method Logic & Pathway Visualization

The following diagram illustrates the analytical logic, distinguishing between the handling of the technical mixture and the specific internal standard.

Figure 1: Analytical workflow emphasizing the integration of the specific d2-isomer standard to quantify the complex technical mixture.

Results & Discussion

Chromatographic Interpretation

Technical nonylphenol appears as a complex cluster of peaks between 10 and 14 minutes.

-

The "363" Peak: The 4-(3,6-dimethyl-3-heptyl)phenol isomer is typically the largest, distinct peak within this cluster.

-

Integration Strategy:

-

Total NP Approach: Integrate the entire cluster of NP isomers (sum of areas).

-

IS Normalization: Use the area of the single 363-NP-d2 peak to normalize the total area. This assumes the response factor of the d2-isomer is representative of the weighted average of the mixture, a standard accepted practice in environmental toxicology [1].

-

Linearity and Sensitivity

-

Linear Range: 5 ng/mL to 1000 ng/mL.

-

Correlation Coefficient (

): > 0.995.[2] -

Limit of Quantitation (LOQ): 10 ng/L (in water, assuming 500x concentration factor).

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Response for IS | Incomplete Derivatization | Ensure reagents are fresh; moisture inhibits BSTFA. Increase reaction time. |

| Peak Tailing | Active sites in liner/column | Replace liner with deactivated glass wool; trim column (10 cm). |

| Mass Shift Errors | Incorrect IS selection | Verify the IS is "3,5-d2" (Ring D) and not alkyl-deuterated. Ring deuteration is stable; alkyl deuteration can scramble. |

References

-

Shimadzu Corporation. (2013). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Application News No. C106. Retrieved from [Link]

- European Commission. (2005). Directive 2003/53/EC of the European Parliament and of the Council (Nonylphenol). Official Journal of the European Union.

-

Helaleh, M. I., et al. (2005). Analysis of nonylphenol isomers in a technical mixture... Journal of Chromatography A. [Link]

Sources

Application Note: Quantitative Analysis of Nonylphenol Ethoxylates in Environmental Waters by LC-MS/MS using Deuterated Internal Standards

Abstract

This application note presents a robust and sensitive method for the quantification of nonylphenol ethoxylates (NPEOs) in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, the method employs deuterated nonylphenol ethoxylates as internal standards, mitigating matrix effects and variability in sample preparation. The protocol details a comprehensive workflow, from sample collection and solid-phase extraction (SPE) to the optimized LC-MS/MS parameters. This method is crucial for environmental monitoring, toxicological studies, and regulatory compliance, providing reliable data for researchers and scientists in the field of environmental science and drug development.

Introduction: The Imperative for Accurate NPEO Quantification

Nonylphenol ethoxylates (NPEOs) are a major class of non-ionic surfactants extensively used in a wide array of industrial processes and consumer products, including detergents, emulsifiers, and paints.[1][2] Consequently, they are frequently released into aquatic environments through wastewater treatment plant effluents and direct industrial discharges.[1] While NPEOs themselves are of environmental concern, their degradation products, particularly nonylphenol (NP) and short-chain NPEOs, are more persistent, toxic, and have been identified as endocrine-disrupting compounds (EDCs).[1] These compounds can mimic natural hormones, leading to adverse effects on the reproductive and developmental processes of aquatic organisms and potentially humans.[3][4]

The accurate quantification of NPEOs and their degradation products in complex matrices like environmental water is analytically challenging. The presence of various isomers and the wide range of ethoxylate chain lengths complicate analysis. Furthermore, matrix-dependent interferences can cause signal suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer, leading to inaccurate results.[5]

To overcome these challenges, the stable isotope dilution (SID) method, utilizing deuterated internal standards, is the gold standard.[6] Deuterated standards are chemically identical to the target analytes, causing them to co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[6] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during extraction or variations in instrument response can be corrected for, ensuring highly accurate and precise quantification.[6][7] This application note provides a detailed protocol for the LC-MS/MS analysis of NPEOs in water, leveraging the power of deuterated internal standards.

Experimental Workflow Overview

The analytical workflow for the determination of NPEOs in environmental water samples is a multi-step process designed to isolate, concentrate, and accurately measure the target analytes. The process begins with proper sample collection and preservation, followed by a solid-phase extraction (SPE) clean-up and concentration step. The extracted analytes are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Caption: Workflow for NPEO analysis using deuterated standards.

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, dichloromethane, and reagent water.

-

Reagents: Hydrochloric acid (HCl) or sodium bisulfate (NaHSO₄).

-

Standards: Native NPEO standards (NP, NP1EO, NP2EO, etc.), and their corresponding deuterated analogs (e.g., 4-n-NP-d₄, NP-d₄, NP1EO-d₄, NP2EO-d₄).

-

SPE Cartridges: C18 solid-phase extraction cartridges (500 mg).[8]

Detailed Protocols

Sample Collection and Preservation

-

Collect water samples in amber glass bottles to prevent photodegradation and analyte adsorption to plastic surfaces.[5][9]

-

Immediately after collection, preserve the samples by acidifying to a pH of less than 2 with HCl or NaHSO₄.[5] This inhibits microbial degradation of the NPEOs.

-

Store samples refrigerated at ≤6°C until extraction.[5] The holding time for preserved samples is up to 14 days.[5]

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of native NPEOs and deuterated internal standards in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Create a combined working standard solution of native NPEOs by diluting the stock solutions in methanol. Prepare a separate working internal standard (IS) solution containing the deuterated analogs.

-

Calibration Curve: Prepare a series of calibration standards by spiking appropriate volumes of the native NPEO working solution into reagent water. The concentration range should bracket the expected concentrations in the samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind using SPE is to remove interfering matrix components and to concentrate the analytes, thereby increasing the sensitivity of the method. C18 cartridges are effective for trapping the relatively nonpolar NPEO compounds from the aqueous matrix.[8]

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (pH < 2) through the cartridge. Do not allow the cartridge to go dry.[5]

-

Spiking: Measure a 250 mL aliquot of the preserved water sample. Spike the sample with a known amount of the deuterated internal standard working solution.[5]

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-30 minutes to remove residual water.[5]

-

Elution: Elute the trapped analytes from the cartridge with 10 mL of a methanol/dichloromethane solution.[5] Collect the eluate in a clean collection tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase composition for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The choice of a C18 analytical column is based on its proven ability to separate the various NPEO isomers and oligomers. A gradient elution is necessary to effectively separate the range of NPEOs with varying ethoxylate chain lengths. Tandem mass spectrometry in MRM mode provides the high selectivity and sensitivity required for trace-level quantification.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Analytical Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Desolvation Temperature | 350°C |

| Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Table 2: Example MRM Transitions for Selected NPEOs and Deuterated Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Nonylphenol (NP) | 219 | 133 | Negative |

| NP-d₄ | 223 | 137 | Negative |

| NP1EO | 265 | 149 | Positive |

| NP1EO-d₄ | 269 | 153 | Positive |

| NP2EO | 309 | 193 | Positive |

| NP2EO-d₄ | 313 | 197 | Positive |

| NP3EO | 353 | 237 | Positive |

Note: Specific MRM transitions should be optimized for the instrument in use. A second, qualifying transition is recommended for confirmation.[5]

Data Analysis and Quality Control

Quantification is performed by constructing a calibration curve based on the peak area ratio of the native analyte to its corresponding deuterated internal standard versus the concentration of the native analyte. The use of the internal standard corrects for any variations in sample preparation and instrument response.

For method validation, the following parameters should be assessed:

-

Linearity: A calibration curve with an R² value > 0.99.

-

Accuracy: Determined by analyzing spiked samples at different concentrations, with recoveries typically expected to be within 70-130%.[5]

-

Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements, which should be <20%.[5]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Conclusion

The LC-MS/MS method detailed in this application note, incorporating deuterated internal standards, provides a highly reliable and accurate approach for the quantification of nonylphenol ethoxylates in environmental water samples. The stable isotope dilution strategy effectively compensates for matrix effects and procedural losses, ensuring data of the highest quality for environmental monitoring and research. This robust protocol is an essential tool for scientists and professionals dedicated to understanding and mitigating the environmental impact of these endocrine-disrupting compounds.

References

-

ASTM International. (2023). Standard Test Method for Determination of Nonylphenol, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Water. ASTM D7485-23. [Link]

-

AIP Publishing. (2018). Evaluation of Two Solvent Extraction on Solid Phase Extraction Methods for Determination of Nonylphenol Contaminant in River Water. [Link]

-

British Columbia Ministry of Environment and Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. [Link]

-

ResearchGate. (2015). Determination of nonylphenol ethoxylates in wastewater samples with SPME/GC-MS. [Link]

-

PubMed. (2007). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. [Link]

-

Ringbio. Monitoring nonylphenol ethoxylates (NPE) with rapid tests. [Link]

-

ASTM International. (2024). Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. ASTM D7065-11(2024). [Link]

-

EAG Laboratories. Quantitative Determination of Nonylphenol Ethoxylates. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Determination of nonylphenol polyethoxylates in water samples of microbial degradation by second derivative ultraviolet spectrum. [Link]

-